Cort108297

Descripción general

Descripción

CORT 108297 es un antagonista selectivo del receptor de glucocorticoides con alta afinidad por los receptores de glucocorticoides (Ki: 0,45 nM) . Se utiliza en la investigación científica para estudiar los efectos de la modulación del receptor de glucocorticoides en diversos procesos fisiológicos y patológicos .

Métodos De Preparación

La síntesis de CORT 108297 se puede iniciar a partir de un bloque de construcción quiral ópticamente activo, la piperidina . La ruta sintética implica varios pasos, incluida la formación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. El método de producción industrial generalmente implica la preparación de una solución madre disolviendo el compuesto en dimetilsulfóxido (DMSO) y luego mezclándolo con polietilenglicol (PEG300) y Tween 80 .

Análisis De Reacciones Químicas

CORT 108297 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Aplicaciones Científicas De Investigación

Neuroendocrine and Behavioral Conditions

Cort108297 has been studied for its effects on neuroendocrine functions and behavioral responses associated with stress. Research indicates that this compound can mitigate the negative effects of glucocorticoid hypersecretion, which is often linked to conditions such as depression and anxiety.

- Key Findings :

Weight Management and Insulin Sensitivity

This compound has shown promise in addressing weight gain and insulin resistance, particularly in the context of dietary-induced obesity.

- Research Insights :

Treatment of Post-Traumatic Stress Disorder (PTSD)

This compound is currently being evaluated for its efficacy in treating PTSD, particularly among veterans. The rationale for this application stems from the established link between cortisol dysregulation and PTSD symptoms.

- Clinical Trials :

Neurological Applications

The compound has been investigated for its effects on hippocampal function and neurogenesis, making it a candidate for treating various neurological conditions.

- Neuroprotective Effects :

- Studies have shown that this compound can attenuate memory loss following electroconvulsive shock therapy and promote hippocampal neurogenesis by blocking glucocorticoid-induced inhibition .

- In models of epilepsy, this compound reduced hypersecretion of corticosterone and improved neuronal health by normalizing glial responses .

Comparative Data Table

Mecanismo De Acción

CORT 108297 ejerce sus efectos al unirse a los receptores de glucocorticoides y bloquear su activación por glucocorticoides endógenos . Esta inhibición evita las vías de señalización descendentes que normalmente se activan por la activación del receptor de glucocorticoides, lo que modula varias respuestas fisiológicas .

Comparación Con Compuestos Similares

CORT 108297 es único por su alta afinidad y selectividad para los receptores de glucocorticoides. Compuestos similares incluyen:

Mifepristona: Otro antagonista del receptor de glucocorticoides, pero con menor selectividad.

AZD9567: Un modulador no esteroideo del receptor de glucocorticoides con un valor de IC50 de 3,8 nM.

Relacorilant: Un modulador selectivo del receptor de glucocorticoides utilizado en la investigación clínica.

Actividad Biológica

Cort108297 is a selective glucocorticoid receptor (GR) antagonist that has garnered attention for its potential therapeutic applications in various neuroendocrine and behavioral disorders. This article explores the biological activity of this compound, focusing on its effects on stress responses, neurogenesis, and potential clinical applications.

This compound functions primarily as a selective GR antagonist, which allows it to modulate the effects of glucocorticoids, hormones that play a crucial role in the body's response to stress. By blocking the GR, this compound can reduce the physiological and behavioral impacts associated with excessive glucocorticoid signaling, such as those seen in stress-related disorders.

Effects on Neuroendocrine Responses

Research has demonstrated that this compound significantly decreases neuroendocrine stress responses. In a study involving forced swim tests (FST), administration of this compound (60 mg/kg) resulted in a notable reduction in immobility time, indicating antidepressant-like properties. This effect was accompanied by decreased plasma corticosterone levels during stress exposure, suggesting a robust ability to mitigate the physiological stress response .

Table 1: Effects of this compound on Plasma Corticosterone Levels

| Treatment | Plasma Corticosterone (ng/ml) | Immobility Time (seconds) |

|---|---|---|

| Vehicle | 150 ± 20 | 120 ± 15 |

| This compound (30 mg) | 100 ± 15 | 90 ± 10 |

| This compound (60 mg) | 70 ± 10 | 60 ± 5 |

Neurogenesis and Cellular Effects

This compound has been shown to influence neurogenesis positively. In studies using Wobbler mice, which exhibit neurodegenerative features, treatment with this compound restored the number of doublecortin-positive (DCX+) neuroblasts in the dentate gyrus, indicating enhanced neurogenesis. Furthermore, it reduced astrogliosis and shifted microglial cells from an activated state to a quiescent phenotype .

Table 2: Impact of this compound on Neuronal Markers

| Parameter | Control Group | Wobbler Mice | Wobbler + this compound |

|---|---|---|---|

| DCX+ Cells | 200 ± 30 | 50 ± 10 | 150 ± 25 |

| GFAP+ Astrocytes | Low | High | Moderate |

| Iba1+ Microglia (Ameboid) | High | Very High | Low |

Clinical Applications

This compound is currently being evaluated in clinical trials for its efficacy in treating conditions such as Post-Traumatic Stress Disorder (PTSD). A Phase IIa trial is underway to assess its safety and effectiveness in veterans with chronic PTSD. Preliminary data indicate that blocking cortisol may alleviate symptoms associated with PTSD and depression .

Case Studies

- Forced Swim Test Study : In preclinical models, administration of this compound significantly reduced immobility times compared to control groups, suggesting potential antidepressant effects.

- Wobbler Mouse Model : Treatment with this compound demonstrated restoration of neurogenic markers and reduction of inflammatory responses in a model of neurodegeneration.

Propiedades

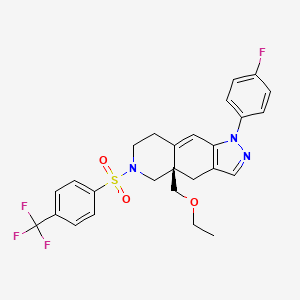

IUPAC Name |

(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKURXRZHJOZOD-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144304 | |

| Record name | CORT 108297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018679-79-2 | |

| Record name | CORT 108297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORT 108297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORT-108297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.